molecular formula C14H15NO3S B3019318 N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide CAS No. 2199347-60-7

N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide

Cat. No.: B3019318
CAS No.: 2199347-60-7
M. Wt: 277.34
InChI Key: DXRLBNXCFJYYMZ-UHFFFAOYSA-N
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Description

N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide is a chemical compound characterized by the presence of a naphthalene ring attached to a sulfonamide group, with a hydroxycyclobutyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with 2-hydroxycyclobutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran, under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-(2-oxocyclobutyl)naphthalene-1-sulfonamide.

    Reduction: Formation of N-(2-hydroxycyclobutyl)naphthalene-1-amine.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorocyclobutyl)naphthalene-1-sulfonamide
  • N-(2-methylcyclobutyl)naphthalene-1-sulfonamide
  • N-(2-hydroxycyclopentyl)naphthalene-1-sulfonamide

Uniqueness

N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide is unique due to the presence of the hydroxycyclobutyl group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-hydroxycyclobutyl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c16-13-9-8-12(13)15-19(17,18)14-7-3-5-10-4-1-2-6-11(10)14/h1-7,12-13,15-16H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRLBNXCFJYYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NS(=O)(=O)C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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